2-(2-oxocyclohexyl)acetic Acid

Overview

Description

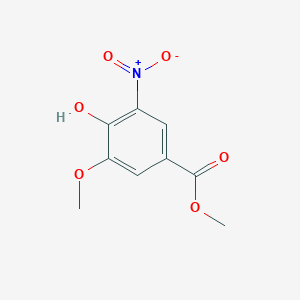

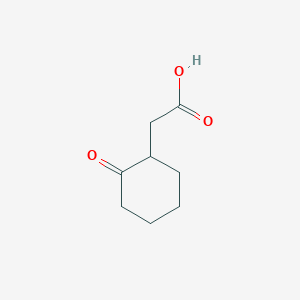

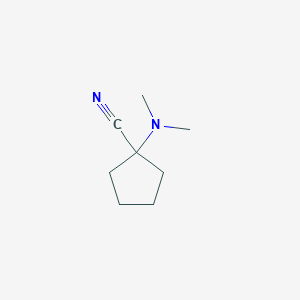

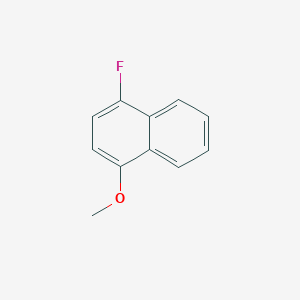

“2-(2-oxocyclohexyl)acetic Acid” is a cyclic carboxylic acid with the chemical formula C8H12O3. It is a white crystalline solid with a molecular weight of 156.18 g/mol .

Synthesis Analysis

The chemoenzymatic synthesis of ®-2-(2-oxocyclohexyl)acetic acid was achieved in high ee on a preparative scale combining enzymatic reduction followed by ester hydrogenolysis .

Molecular Structure Analysis

The molecular formula of “2-(2-oxocyclohexyl)acetic Acid” is C8H12O3 . The InChI code is 1S/C8H12O3/c9-7-4-2-1-3-6(7)5-8(10)11/h6H,1-5H2,(H,10,11) and the InChI key is QRUYAODUCVMGQQ-UHFFFAOYSA-N . The Canonical SMILES is C1CCC(=O)C(C1)CC(=O)O .

Chemical Reactions Analysis

The Baeyer–Villiger reaction of 2-(2-oxocyclohexyl)acetic acid occurs via a bicyclic Criegee intermediate, which fragments with stereoelectronic control, as evidenced by product analysis .

Physical And Chemical Properties Analysis

The molecular weight of “2-(2-oxocyclohexyl)acetic Acid” is 156.18 g/mol . The XLogP3-AA is 0.5, the Hydrogen Bond Donor Count is 1, and the Hydrogen Bond Acceptor Count is 3 . The Rotatable Bond Count is 2 . The Exact Mass is 156.078644241 g/mol and the Monoisotopic Mass is 156.078644241 g/mol . The Topological Polar Surface Area is 54.4 Ų . The Heavy Atom Count is 11 . The Formal Charge is 0 . The Complexity is 174 .

Scientific Research Applications

I have conducted searches to gather information on the scientific research applications of 2-(2-oxocyclohexyl)acetic Acid. However, the available information is not sufficient to provide a comprehensive analysis covering six to eight unique applications with detailed sections for each field as you requested.

The search results indicate that this compound is used in the Baeyer-Villiger reaction to form bicyclic Criegee intermediates , and it has been mentioned in the context of asymmetric bioreduction of α,β-unsaturated γ-keto esters . Additionally, it is listed in chemical databases which suggest its relevance in various chemical processes .

Safety and Hazards

Upon skin contact, there may be irritation and redness at the site of contact . Eye contact may cause irritation and redness, and the eyes may water profusely . Ingestion may cause soreness and redness of the mouth and throat . Inhalation may cause irritation of the throat with a feeling of tightness in the chest . It is advised to keep away from open flames, hot surfaces, and sources of ignition .

Mechanism of Action

Target of Action

The primary target of 2-(2-oxocyclohexyl)acetic Acid is the ene-reductases from the Old Yellow Enzyme family . These enzymes play a crucial role in the bioreduction of α,β-unsaturated γ-keto esters .

Mode of Action

2-(2-oxocyclohexyl)acetic Acid interacts with its targets, the ene-reductases, in a process known as asymmetric bioreduction . This interaction results in the stereoselective reduction of α,β-unsaturated γ-keto esters . The regioselectivity of hydride addition on di-activated alkenes shows a strong preference for the keto moiety as the activating/binding group as opposed to the ester .

Biochemical Pathways

The interaction of 2-(2-oxocyclohexyl)acetic Acid with ene-reductases affects the biochemical pathway of α,β-unsaturated γ-keto esters reduction . This leads to high conversion levels and excellent stereoselectivity, covering a broad range of acyclic and cyclic derivatives .

Result of Action

The molecular and cellular effects of 2-(2-oxocyclohexyl)acetic Acid’s action result in the production of nonracemic γ-oxo esters via stereoselective reduction . These are versatile precursors of bioactive molecules .

properties

IUPAC Name |

2-(2-oxocyclohexyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-7-4-2-1-3-6(7)5-8(10)11/h6H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUYAODUCVMGQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448313 | |

| Record name | 2-Oxocyclohexylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1438-96-6 | |

| Record name | 2-Oxocyclohexylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1311314.png)

![7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1311316.png)